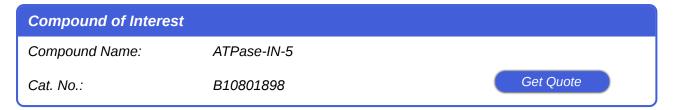




Application Notes and Protocols for ATPase-IN-5 in Biochemical Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

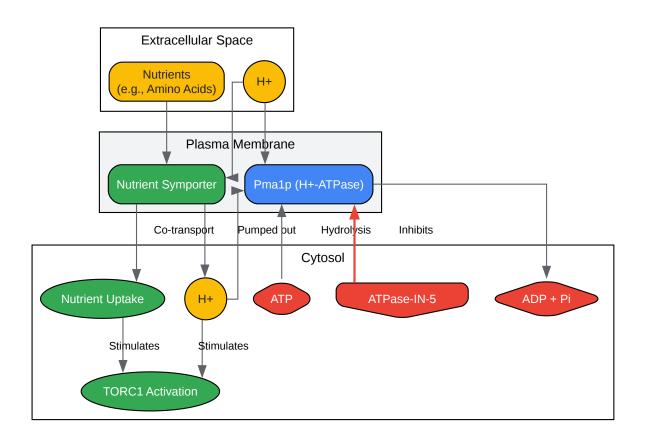
ATPase-IN-5 is a potent inhibitor of the fungal plasma membrane H+-ATPase (Pma1p), a crucial enzyme for maintaining cellular homeostasis in fungi. Pma1p is a P-type ATPase that actively pumps protons out of the cell, generating an electrochemical gradient across the plasma membrane.[1][2][3] This proton motive force is essential for nutrient uptake and the regulation of intracellular pH.[2][3] Due to its absence in mammals and its essential role in fungal viability, Pma1p is a promising target for the development of novel antifungal agents.[3] **ATPase-IN-5**, with a reported IC50 of 12.7 μM, represents a valuable tool for studying the function of Pma1p and for screening new antifungal compounds.

These application notes provide detailed protocols for utilizing **ATPase-IN-5** in biochemical assays to characterize its inhibitory activity against Pma1p.

Signaling Pathway of Pma1p

The primary function of Pma1p is to establish and maintain the proton gradient across the fungal plasma membrane. This process is integral to several downstream cellular activities, including the import of nutrients via proton symporters and the activation of signaling pathways like the Target of Rapamycin Complex 1 (TORC1) pathway, which is stimulated by the influx of protons coupled with amino acid uptake.[4][5]





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Caption: Signaling pathway of Pma1p and the inhibitory action of ATPase-IN-5.

Quantitative Data

The inhibitory potency of **ATPase-IN-5** and related compounds against Pma1p can be quantified by determining their half-maximal inhibitory concentration (IC50). The table below summarizes the IC50 value for **ATPase-IN-5** and provides context with data from a structurally related class of Pma1p inhibitors.



Compound	Target	IC50 (μM)	Reference
ATPase-IN-5	Pma1p-ATPase	12.7	MedchemExpress
Compound 38*	Pma1p-ATPase	8	Truong-Thanh Tung, et al. (2018)[6]

^{*}Compound 38: 1-(3,4-Dihydroxyphenyl)-2-((6-(trifluoromethyl)benzo[d]thiazol-2-yl)thio)ethan-1-one, a potent inhibitor from a LEGO-inspired fragment assembly strategy.[6]

Experimental Protocols

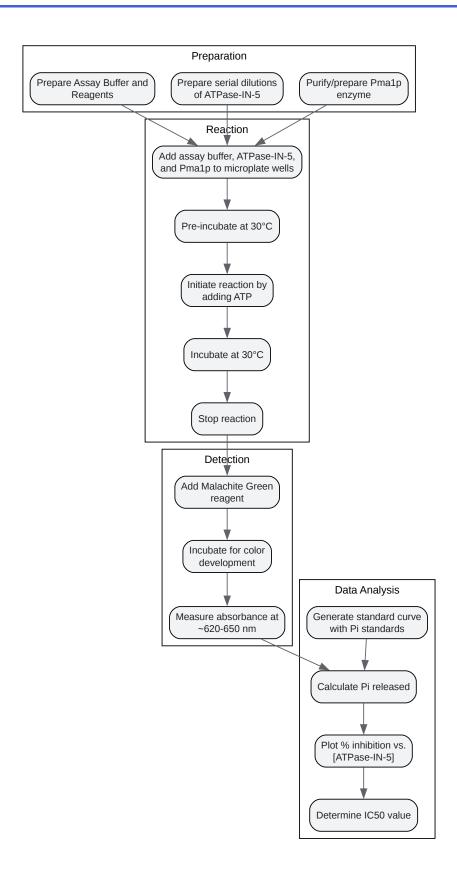
Two common methods for measuring ATPase activity are the colorimetric measurement of inorganic phosphate (Pi) released and the luminescence-based detection of ADP produced.

Protocol 1: Colorimetric ATPase Activity Assay (Malachite Green-based)

This protocol is adapted from methods used for characterizing P-type ATPases and is suitable for determining the IC50 of **ATPase-IN-5**.[7][8] The principle of this assay is the colorimetric detection of inorganic phosphate (Pi), a product of ATP hydrolysis.

Experimental Workflow:





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Caption: Workflow for the colorimetric ATPase activity assay.



Materials and Reagents:

- Purified or membrane-preparations of Pma1p
- ATPase-IN-5
- ATP disodium salt
- Assay Buffer: 20 mM MES/KOH (pH 5.9), 10 mM MgSO4, 50 mM KNO3, 5 mM NaN3
- Malachite Green Reagent
- Phosphate Standard (e.g., KH2PO4)
- Microtiter plates (96-well)
- Plate reader

Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of ATPase-IN-5 in DMSO.
 - Create a series of dilutions of ATPase-IN-5 in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%.
 - Prepare a stock solution of ATP in water and determine its precise concentration.
 - Prepare a series of phosphate standards in the assay buffer.
- Enzyme Reaction:
 - To each well of a 96-well plate, add 50 μL of the reaction mixture containing the assay buffer, a specific concentration of ATPase-IN-5 (or vehicle control), and purified Pma1p (e.g., 150 ng).
 - Pre-incubate the plate at 30°C for 10 minutes.



- Initiate the reaction by adding 10 μL of ATP solution (final concentration, e.g., 0-6 mM).
- Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
- Stop the reaction by adding a stopping reagent (e.g., SDS or by proceeding directly to the detection step if the Malachite Green reagent contains a strong acid).

Detection:

- Add 150 μL of Malachite Green reagent to each well.
- Incubate at room temperature for 15-20 minutes to allow for color development.
- Measure the absorbance at a wavelength between 620 nm and 650 nm using a microplate reader.

Data Analysis:

- Generate a standard curve by plotting the absorbance of the phosphate standards against their known concentrations.
- Calculate the amount of Pi released in each experimental well using the standard curve.
- Determine the percent inhibition for each concentration of ATPase-IN-5 relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the ATPase-IN-5 concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Protocol 2: Luminescence-based ATPase Activity Assay (ADP-Glo™)

This protocol utilizes the ADP-Glo[™] Kinase Assay (Promega), which measures the amount of ADP produced in the ATPase reaction.[9] This is a highly sensitive method suitable for high-throughput screening.

Procedure:



ATPase Reaction:

- Set up the ATPase reaction in a 96- or 384-well plate. Each reaction (e.g., 5 μL total volume) should contain:
 - Assay Buffer (e.g., 100 mM HEPES pH 7.4 or 100 mM MES pH 6.0, 150 mM NaCl, 10 mM MgCl2)
 - Purified Pma1p (e.g., 0.16 μg)
 - Varying concentrations of ATPase-IN-5
 - ATP (e.g., 0.5 mM)
- Incubate the reaction at 37°C for 30 minutes.

ADP Detection:

- Add 5 µL of ADP-Glo[™] Reagent to each well to stop the ATPase reaction and deplete the remaining ATP.
- Incubate at room temperature for 40 minutes.
- \circ Add 10 μ L of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.
- Incubate at room temperature for 60 minutes.
- Measurement and Analysis:
 - Measure the luminescence using a plate-reading luminometer.
 - The luminescent signal is proportional to the ADP concentration.
 - Calculate the percent inhibition for each concentration of ATPase-IN-5 and determine the
 IC50 value as described in the colorimetric assay protocol.

Conclusion



ATPase-IN-5 serves as a specific inhibitor of the fungal Pma1p H+-ATPase, making it an important tool for research in mycology and antifungal drug discovery. The protocols outlined above provide robust methods for characterizing the inhibitory activity of **ATPase-IN-5** and similar compounds. Proper optimization of enzyme concentration, substrate concentration, and incubation times will be necessary to ensure accurate and reproducible results.

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